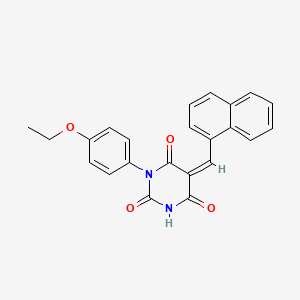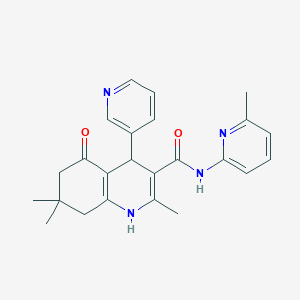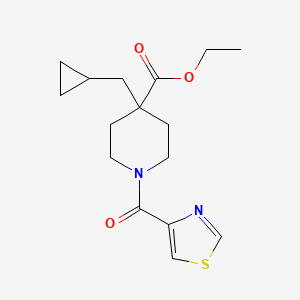![molecular formula C19H21N3O5S B5124495 N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5124495.png)
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a critical role in various biological processes, including cell proliferation, differentiation, and apoptosis. In
Mechanism of Action
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide acts as a competitive inhibitor of N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide, binding to the ATP-binding site of the enzyme. By inhibiting N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide activity, the compound modulates various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. These pathways are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to promote neuronal survival and reduce neuroinflammation in various models of neurodegenerative diseases. Additionally, the compound has been shown to modulate the immune response and reduce inflammation in various models of autoimmune diseases.
Advantages and Limitations for Lab Experiments
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity for N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide inhibition, its ability to modulate various signaling pathways, and its potential therapeutic applications in various fields of research. However, the compound also has some limitations, including its poor solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited pharmacokinetic and pharmacodynamic properties.
Future Directions
There are several future directions for the research and development of N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide. These include the development of more potent and selective N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide inhibitors, the exploration of the compound's potential therapeutic applications in various diseases, and the investigation of the compound's pharmacokinetic and pharmacodynamic properties in vivo. Additionally, the compound's potential as a tool for studying various signaling pathways and cellular processes should be further explored.
Synthesis Methods
The synthesis of N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 4-(4-methylpiperazin-1-yl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product as a white solid, which can be purified by recrystallization or chromatography.
Scientific Research Applications
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, oncology, and immunology. The compound has been shown to inhibit N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide activity, which is involved in the regulation of various signaling pathways that are critical for the development and progression of various diseases.
properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-21-8-10-22(11-9-21)28(24,25)16-5-3-15(4-6-16)20-19(23)14-2-7-17-18(12-14)27-13-26-17/h2-7,12H,8-11,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZAFXWTMWUWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]propanoate](/img/structure/B5124419.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5124429.png)
![{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetonitrile](/img/structure/B5124431.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5124432.png)
![5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5124440.png)
![O,O-diethyl [anilino(phenyl)methyl]phosphonothioate](/img/structure/B5124442.png)
![5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5124458.png)
![5-[6-(cyclohexylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide](/img/structure/B5124462.png)

![ethyl [5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5124467.png)

![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124479.png)

![5,5'-[1,2-ethanediylbis(iminomethylylidene)]di(2,4,6(1H,3H,5H)-pyrimidinetrione)](/img/structure/B5124489.png)